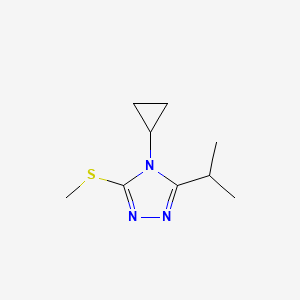
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole, also known as CMPT, is a triazole compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole is not fully understood. However, studies have shown that it inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes. Inhibition of GSK-3β has been linked to the regulation of apoptosis, inflammation, and other cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been studied for its potential use in treating neurological disorders. Additionally, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole research. First, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Second, studies should be conducted to determine its safety and efficacy in humans. Third, researchers should explore the potential use of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole for various diseases.
Conclusion
In conclusion, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole is a triazole compound that has gained significant attention in scientific research. It has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and treating inflammation and neurological disorders. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses. With further research, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole may prove to be a valuable tool in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole involves the reaction of 3-methylthiopropionic acid with cyclopropylmethylamine to form 4-cyclopropyl-3-methylsulfanyl-1,2,4-triazole-5-carboxylic acid. This intermediate is then treated with isobutyl chloroformate to yield the final product, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has been studied for its potential therapeutic uses in various diseases. In cancer research, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)8-10-11-9(13-3)12(8)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOZSPRQTKIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

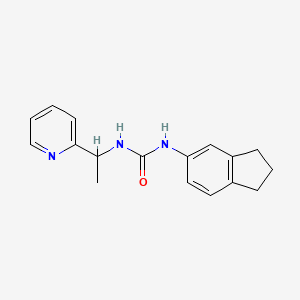
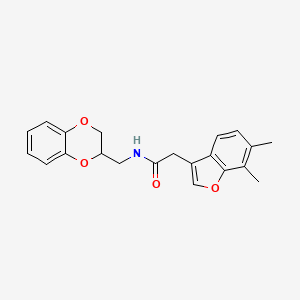
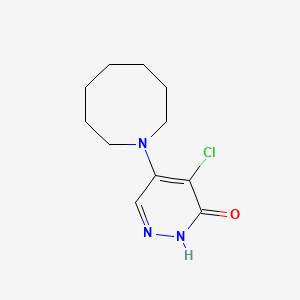
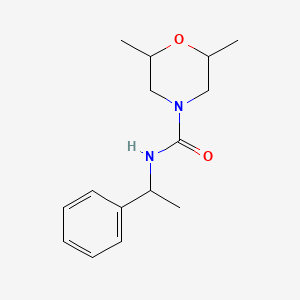
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
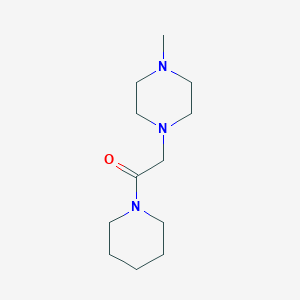
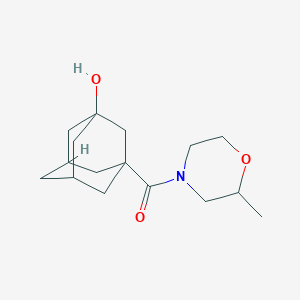
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)